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Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials
in excitable cells. Mutations in the genes encoding these channels, such as SCN5A, can lead
to a group of genetic disorders known as sodium channelopathies. These disorders, which
include Long QT Syndrome type 3 (LQT3), Brugada Syndrome, and other cardiac arrhythmias,
are often characterized by disruptions in the normal gating of the sodium channel, leading to
either a gain or loss of function. A key pathological feature in some sodium channelopathies,
particularly LQT3, is an increase in the late sodium current (INa-L), which can prolong the
cardiac action potential and increase the risk of life-threatening arrhythmias.

Recainam is a Class Ib antiarrhythmic agent, structurally analogous to mexiletine, that
functions as a voltage-gated sodium channel blocker. Its mechanism of action involves state-
and use-dependent blockade of sodium channels, showing a higher affinity for the open and
inactivated states of the channel. This property makes it a valuable tool for studying and
potentially treating sodium channelopathies where the channels exhibit abnormal gating and
prolonged depolarization. These application notes provide detailed protocols for utilizing
Recainam to investigate sodium channelopathies in vitro, with a focus on electrophysiological
studies.
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Mechanism of Action of Recainam

Recainam, similar to other Class Ib antiarrhythmics, exhibits a characteristic state- and use-
dependent block of voltage-gated sodium channels. This means its blocking efficacy is
dependent on the conformational state of the channel (resting, open, or inactivated) and the
frequency of channel activation.

o State-Dependent Block: Recainam has a higher affinity for the open and inactivated states
of the sodium channel compared to the resting state. This preferential binding to channels
that are actively participating in the action potential allows for targeted modulation of
pathological channel activity while having a lesser effect on normally functioning channels at
resting membrane potentials.

» Use-Dependent Block: The blocking effect of Recainam is more pronounced at higher
frequencies of stimulation. During rapid firing, as seen in tachyarrhythmias, sodium channels
spend more time in the open and inactivated states, providing more opportunities for
Recainam to bind and exert its blocking effect. This "use-dependency" is a hallmark of Class
Ib antiarrhythmic drugs.

« Inhibition of Late Sodium Current: A critical aspect of Recainam's action, inferred from its
analogy to mexiletine, is the inhibition of the pathological late sodium current (INa-L)[1]. In
certain sodium channelopathies like LQT3, mutations cause an incomplete inactivation of the
sodium channel, leading to a persistent inward sodium current during the plateau phase of
the action potential. This late current contributes to the prolongation of the action potential
duration and can trigger early afterdepolarizations (EADs), leading to arrhythmias.
Recainam is expected to effectively suppress this late current, thereby correcting the
underlying electrophysiological abnormality.
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Recainam's Mechanism of Action

2

High Affinity High Affinity

Channel States

O (=

Inhibits

Late Sodium Current
(Pathological)

Prevents

Action Potential
Prolongation

Leads|to

Click to download full resolution via product page

Mechanism of Recainam on sodium channels.
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Data Presentation: In Vitro Effects of Recainam and
its Analog, Mexiletine

The following tables summarize the quantitative data on the in vitro effects of Recainam and its
close structural analog, mexiletine, on sodium channel function. Due to the limited availability of
specific IC50 data for Recainam, data from mexiletine is included to provide a reasonable
estimation of Recainam's potency.

Table 1: Effect of Recainam on Vmax of Action Potential in Rabbit Ventricular Muscle[Z]

. % Recovery
. Pacing Rate . .
Concentrati Effect on Reduction Time
Frequency Constant
on (M) Vmax at Steady Constant
(Hz) (per AP)
State (s)
Use-
1x10-4 1.0 dependent 0.17 39.8% 17.2
decrease
Concentratio
3x10-5-3x
0.1-3.0 n-dependent
10-4
decrease

Note: Vmax is the maximum upstroke velocity of the action potential, which is primarily

dependent on the peak sodium current.

Table 2: IC50 Values for Sodium Channel Blockade by Mexiletine (Recainam Analog)
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ChannellPreparatio

Parameter IC50 (uM) Reference
n

Tonic Block (Peak 439+ 1 (R-
Frog Skeletal Muscle ) [3]

INa) enantiomer)

hNav1.5 in HEK293

67.2 [4]
cells
hNav1.5 in HEK293

47.0+54 [5]
cells
hNav1.5 P1090L

203
mutant
Use-Dependent Block N

Not specified 23.6
(Peak INa)

Rabbit Ventricular
Late INa Block 176+ 1.9

Myocytes

Experimental Protocols

In Vitro Model of Sodium Channelopathy: Human
Induced Pluripotent Stem Cell-Derived Cardiomyocytes
(hiPSC-CMs)

Patient-specific hiPSC-CMs carrying known sodium channelopathy mutations (e.g., SCN5A
mutations for LQT3) provide a highly relevant in vitro model system.

Protocol 1: Culture and Differentiation of hiPSC-CMs

This protocol is a general guideline and may need optimization based on the specific hiPSC
line and differentiation method used.

e hiPSC Culture: Culture patient-derived hiPSCs on Matrigel-coated plates in mTeSR™1
medium.

o Cardiac Differentiation:

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9053738/
https://pubmed.ncbi.nlm.nih.gov/21194571/
https://www.researchgate.net/figure/IC50-values-for-block-of-peak-and-late-NaV15-currents-stably-expressed-in-HEK293-cells_fig2_360646052
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o When hiPSCs reach 80-90% confluency, initiate cardiac differentiation using a monolayer-
based protocol.

o Day 0: Replace mTeSR™1 with RPMI/B27 minus insulin medium containing a GSK3
inhibitor (e.g., CHIR99021).

o Day 2: Replace with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2).
o Day 4: Replace with RPMI/B27 minus insulin.

o Day 7 and onwards: Spontaneous beating of cardiomyocytes should be observed.
Maintain the cells in RPMI/B27 with insulin.

Purification of Cardiomyocytes: To enrich the cardiomyocyte population, perform metabolic
selection by culturing the cells in glucose-depleted, lactate-supplemented medium for 2-4
days.

Plating for Electrophysiology: Dissociate the purified hiPSC-CMs into single cells and plate
them onto fibronectin-coated coverslips for patch-clamp experiments. Allow the cells to
recover and form a syncytium for at least 7-10 days before recording.
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Workflow for hiPSC-CM differentiation.
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Electrophysiological Recording: Whole-Cell Patch-
Clamp

Protocol 2: Recording of Peak and Late Sodium Currents in hiPSC-CMs

This protocol is designed to measure both the peak and late sodium currents and to assess the
effects of Recainam.

Solutions:

o External Solution (in mM): 140 NaCl, 4 KClI, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH
adjusted to 7.4 with NaOH).

« Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH
adjusted to 7.2 with CsOH). Cesium is used to block potassium channels, thereby isolating
the sodium currents.

Procedure:

o Cell Preparation: Place a coverslip with hiPSC-CMs in the recording chamber on the stage of
an inverted microscope and perfuse with the external solution at room temperature or 37°C.

» Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MQ when filled with
the internal solution.

o Giga-seal Formation: Approach a single, spontaneously beating or quiescent cardiomyocyte
with the patch pipette and form a high-resistance (GQ) seal.

» Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying
gentle suction to achieve the whole-cell configuration.

» Voltage-Clamp Protocol for Peak INa:

o Hold the cell at a holding potential of -120 mV to ensure all sodium channels are in the
resting state.
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o Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV
increments) for a short duration (e.g., 50 ms) to elicit the peak inward sodium current.

o Record the current-voltage (I-V) relationship.

» Voltage-Clamp Protocol for Late INa:
o Hold the cell at -100 mV.
o Apply a long depolarizing pulse to -10 mV or -20 mV for 300-500 ms.

o The late sodium current is measured as the average current during the last 100-200 ms of
the depolarizing pulse, after the initial peak current has inactivated.

o Application of Recainam:

o After obtaining stable baseline recordings of peak and late INa, perfuse the recording
chamber with the external solution containing various concentrations of Recainam.

o Allow sufficient time for the drug to equilibrate (typically 3-5 minutes) before recording the
currents again at each concentration.

o Construct dose-response curves to determine the IC50 for the block of both peak and late
sodium currents.
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Patch-Clamp Experimental Workflow
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Workflow for patch-clamp experiments.
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Protocol 3: Assessing Use-Dependent Block of Recainam
Procedure:

o Establish a stable whole-cell recording as described in Protocol 2.
o Hold the cell at a holding potential of -120 mV.

» Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1
Hz) to establish a baseline peak current.

» Switch to a high-frequency stimulation protocol (e.g., 1 Hz, 5 Hz, or 10 Hz) and record the
progressive decrease in the peak sodium current amplitude with each pulse.

o Perform this protocol in the absence and presence of different concentrations of Recainam.

« Quantify the use-dependent block as the percentage of current reduction at the end of the
pulse train compared to the first pulse.

Protocol 4: Action Potential Recording in Current-Clamp Mode
Procedure:

o Establish a stable whole-cell recording as described in Protocol 2, but use a physiological
internal solution containing potassium as the main cation (e.g., 140 mM KCI, 10 mM NaCl, 1
mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH 7.2 with KOH).

o Switch the amplifier to current-clamp mode.

e Record spontaneous action potentials or elicit action potentials by injecting brief depolarizing
current pulses.

o Measure key action potential parameters, including action potential duration at 50% and 90%
repolarization (APD50 and APD90), resting membrane potential, and upstroke velocity.

o Apply Recainam and observe its effects on these parameters. In hiPSC-CMs from LQT3
patients, Recainam is expected to shorten the prolonged APD.
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Conclusion

Recainam presents a valuable pharmacological tool for the in vitro investigation of sodium
channelopathies. Its state- and use-dependent mechanism of action, coupled with its expected
inhibitory effect on the pathological late sodium current, makes it particularly relevant for
studying gain-of-function mutations. The protocols outlined in these application notes, utilizing
patient-derived hiPSC-CMs and patch-clamp electrophysiology, provide a robust framework for
characterizing the effects of Recainam on mutant sodium channels and for evaluating its
potential as a therapeutic agent for sodium channel-related disorders. While direct quantitative
data for Recainam's effect on the late sodium current is currently limited, the data from its
close analog, mexiletine, strongly supports its utility in this area of research. Further studies are
warranted to fully elucidate the specific binding kinetics and inhibitory profile of Recainam on
various sodium channel isoforms and their pathogenic mutants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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